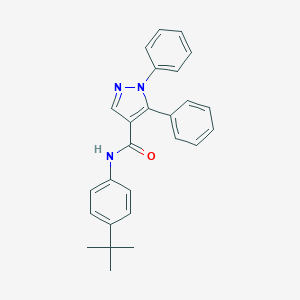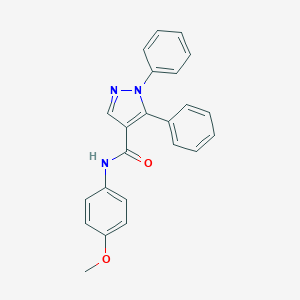
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that belongs to the imidazole family. It is commonly used in the treatment of various fungal infections, including dermatophytosis, candidiasis, and pityriasis versicolor. In addition, CLIMAZOLE has been found to have potential applications in the field of scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the membrane, leading to cell death. In addition, N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a unique mechanism of action involving the inhibition of ion channels. Specifically, it selectively blocks the hERG potassium ion channel, which is involved in regulating cardiac function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antifungal properties, it has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the hERG potassium ion channel. This makes it a valuable tool for studying the role of ion channels in various physiological processes. However, one limitation is that it is not selective for the hERG channel alone, and may also affect other ion channels. In addition, its antifungal properties may interfere with certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research involves its use as a tool for studying ion channels in various physiological processes. Additionally, there is potential for the development of new antifungal agents based on the structure of N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized through a variety of methods, including the reaction between 3-chloro-2-methylbenzoyl chloride and isoxazole-5-carboxylic acid. Other methods involve the use of different reagents and catalysts, such as triethylamine and palladium on carbon.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying ion channels. N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to selectively block the hERG potassium ion channel, which is involved in regulating cardiac function. This makes it a valuable tool for studying the role of ion channels in various physiological processes.
Propriétés
Numéro CAS |
61643-36-5 |
|---|---|
Nom du produit |
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide |
Formule moléculaire |
C12H11ClN2O2 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(16)9-6-14-17-8(9)2/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
OGURQPWJURTERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Bis[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287342.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)


